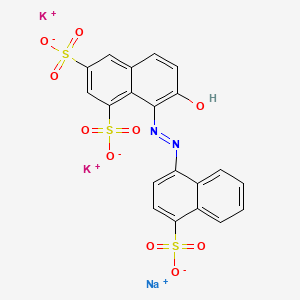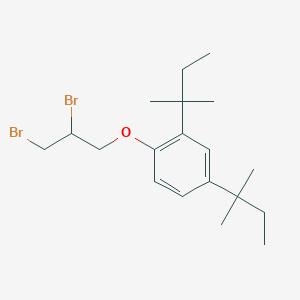
2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- is an organic compound with a complex structure that includes a propanone group attached to a benzoyloxy group, a hydroxy group, and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where chloroacetone reacts with benzene in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylacetic acid.
Reduction: Reduction reactions can convert it into secondary alcohols, such as phenyl-2-propanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium iodide for substitution reactions .
Major Products Formed
The major products formed from these reactions include phenylacetic acid, phenyl-2-propanol, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates, such as enols or enolate anions, which participate in subsequent chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include phenylacetone (phenyl-2-propanone), benzyl methyl ketone, and methyl benzyl ketone .
Uniqueness
What sets 2-Propanone, 1-(2-(benzoyloxy)-5-hydroxy-3,4,6-trimethylphenyl)- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
85211-61-6 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
[4-hydroxy-2,3,5-trimethyl-6-(2-oxopropyl)phenyl] benzoate |
InChI |
InChI=1S/C19H20O4/c1-11(20)10-16-14(4)17(21)12(2)13(3)18(16)23-19(22)15-8-6-5-7-9-15/h5-9,21H,10H2,1-4H3 |
InChI Key |
UGWMVRLVRBMNRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)CC(=O)C)OC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


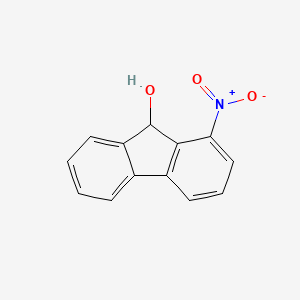
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
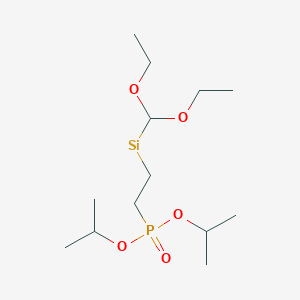
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
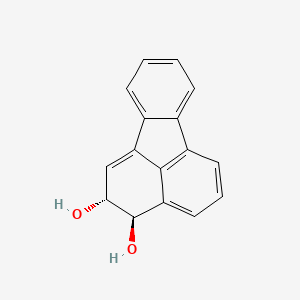

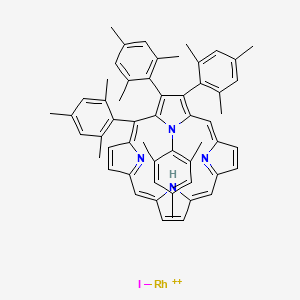

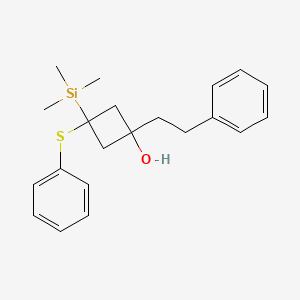
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
